2-Propeniltrimetilsilano

Descripción general

Descripción

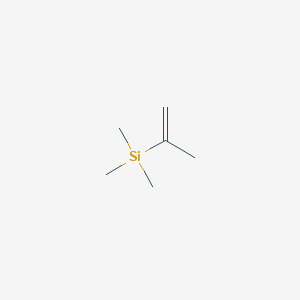

2-Propenyltrimethylsilane (2-PTMS) is an organosilicon compound with a variety of uses in the scientific and industrial fields. It is a colorless, volatile liquid with a sweet, pungent odor. 2-PTMS is used as a reagent in organic synthesis, as a curing agent for resins, as a catalyst in the production of polymers, and as a surfactant in various applications. It is also used in the pharmaceutical industry as a stabilizer, emulsifier, and surfactant. In addition, 2-PTMS has been found to have a number of potential applications in biotechnology, including in the synthesis of peptides and proteins, and as a therapeutic agent.

Aplicaciones Científicas De Investigación

Biodispositivos

2-Propeniltrimetilsilano se utiliza en la creación de biodispositivos a pequeña escala . Una familia de polímeros que contiene 2-metacriloiloxietil fosforilcolina (MPC), que tiene un grupo de cabeza fosforilcolina zwitteriónico inspirado en la estructura de la membrana celular, ha demostrado una capacidad excepcional para prevenir la adsorción no específica de proteínas . Esta propiedad hace que los polímeros MPC sean materiales excelentes para la construcción de superficies e interfaces biocompatibles con un alto rendimiento antiincrustante para aplicaciones macroscópicas y microscópicas .

Dispositivos Microfluídicos

Las propiedades únicas de this compound lo hacen adecuado para su uso en dispositivos microfluídicos . Estos dispositivos a menudo requieren materiales que pueden prevenir la adsorción no específica de proteínas, y this compound se ajusta perfectamente a este requisito .

Biosensores/Bioprobes

This compound también se utiliza en la creación de biosensores y bioprobes . Su capacidad para prevenir la adsorción no específica de proteínas lo convierte en un material ideal para estas aplicaciones .

Implantes Artificiales

Los implantes artificiales requieren materiales que sean biocompatibles y puedan prevenir la bioincrustación. This compound, con sus propiedades únicas, se utiliza en la creación de estos implantes .

Sistemas de Administración de Medicamentos

This compound se utiliza en sistemas de administración de medicamentos . Sus propiedades únicas lo convierten en un material ideal para crear sistemas de administración de medicamentos que pueden administrar medicamentos de manera efectiva al área objetivo sin causar reacciones adversas

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water. If the chemical enters the eyes, they should be rinsed with pure water for at least 15 minutes. If ingested, the mouth should be rinsed with water, but vomiting should not be induced .

Mecanismo De Acción

Target of Action

2-Propenyltrimethylsilane, also known as 2-Trimethylsilylprop-1-ene , is primarily used as a chemical intermediate

Mode of Action

As an organosilane , it may participate in various chemical reactions, including those involving silicon-carbon bonds. The specifics of these interactions would depend on the particular reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of 2-Propenyltrimethylsilane are likely to be heavily influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, as a flammable liquid , it must be handled with care to prevent accidents. Furthermore, its stability and reactivity may be affected by factors such as light, heat, and the presence of catalysts.

Propiedades

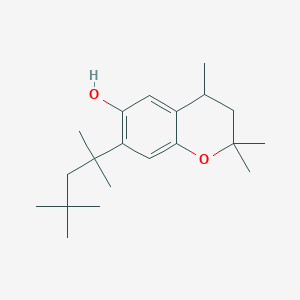

IUPAC Name |

trimethyl(prop-1-en-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-6(2)7(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWSLXWOGWUDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347550 | |

| Record name | Isopropenyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18163-07-0 | |

| Record name | Isopropenyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of 2-propenyltrimethylsilane and how is it characterized?

A1: 2-propenyltrimethylsilane (also known as allyltrimethylsilane) has the molecular formula C₆H₁₄Si and a molecular weight of 114.26 g/mol. It can be characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. []

Q2: How does 2-propenyltrimethylsilane react with metal complexes like cobalt tricarbonyl nitrosyl?

A2: Research indicates that 2-propenyltrimethylsilane can coordinate to cobalt atoms in complexes like cobalt tricarbonyl nitrosyl via the C=C double bond of its allyl group. This interaction can lead to the formation of bridging C=O groups with other metal atoms like iron, potentially influencing the formation of magnetic nanoparticles. []

Q3: Can 2-propenyltrimethylsilane participate in conjugate addition reactions?

A3: Yes, studies show that 2-propenyltrimethylsilane derivatives, specifically 1-acyloxy-2-propenyltrimethylsilane, can undergo fluoride ion-mediated conjugate addition reactions. This reaction pathway allows for the synthesis of 3-(1-acyloxy-2-propenyl)alkanones, showcasing the versatility of this compound in organic synthesis. [, ]

Q4: Are there any reported applications of 2-propenyltrimethylsilane in the synthesis of cyclic compounds?

A4: Yes, 2-propenyltrimethylsilane plays a role in the synthesis of both cyclopentanes and cyclohexenones. It can act as a trimethylenemethane (TMM) precursor, enabling cyclopentannulation reactions. Additionally, it facilitates the synthesis of 1,5-diketones, which can undergo annelation to form fused cyclohexenones. [, ]

Q5: What alternative reagents exist for reactions where 2-propenyltrimethylsilane is typically employed?

A5: While a direct comparison is not provided in the available literature, 2-methyl-2-propenyltrimethylsilane can be used as an alternative to 2-propenyltrimethylsilane in certain reactions, such as the synthesis of 1,5-diketones and subsequent annelation to fused cyclohexenones. [] Further research is needed to thoroughly compare the performance, cost, and impact of these alternatives.

Q6: How does 2-propenyltrimethylsilane influence the formation of magnetic nanoparticles?

A6: Research suggests that the presence of 2-propenyltrimethylsilane in a ternary gaseous mixture with cobalt tricarbonyl nitrosyl and iron pentacarbonyl can impact the morphology and magnetic properties of nanoparticles formed under laser irradiation. The exact mechanism of this influence requires further investigation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)